N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine
Descripción
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is an organic compound characterized by the presence of a biphenyl structure with a methyl group and a methaneimine group attached to the phenyl rings
Propiedades
Número CAS |
1254576-63-0 |
|---|---|
Fórmula molecular |
C21H19N |
Peso molecular |
285.39 |
Nombre IUPAC |
N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine |
InChI |
InChI=1S/C21H19N/c1-16-3-9-19(10-4-16)20-11-7-18(8-12-20)15-22-21-13-5-17(2)6-14-21/h3-15H,1-2H3 |
Clave InChI |
IDQMHNOKLOFKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine typically involves the reaction of 4-methylbiphenyl with 4-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced reactors and automation to maintain consistent reaction conditions and optimize production rates.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine include:
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methaneamine
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanol
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanone
Uniqueness
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is unique due to its specific structural features and the presence of both a biphenyl core and a methaneimine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require specific molecular interactions and functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
